molecular formula C6H3BrIN3 B13663750 7-Bromo-3-iodopyrazolo[1,5-a]pyrimidine

7-Bromo-3-iodopyrazolo[1,5-a]pyrimidine

Cat. No.: B13663750
M. Wt: 323.92 g/mol
InChI Key: WLJDODLQSFQVBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-3-iodopyrazolo[1,5-a]pyrimidine is a versatile halogenated heterocyclic compound that serves as a crucial synthetic intermediate in medicinal chemistry and drug discovery research. This compound features a pyrazolo[1,5-a]pyrimidine core, a privileged scaffold recognized for its significant role in targeted cancer therapy . The strategic bromo and iodo substituents at the 7- and 3-positions of the fused bicyclic system make this molecule an exceptionally valuable building block for constructing diverse chemical libraries via sequential palladium-catalyzed cross-coupling reactions . This compound is primarily utilized by researchers developing novel protein kinase inhibitors (PKIs), which are essential for disrupting aberrant signaling pathways in cancer cells . The pyrazolo[1,5-a]pyrimidine scaffold has demonstrated potent activity against various kinases, including EGFR, B-Raf, MEK, CK2, and CDKs, making derivatives of this core structure promising candidates for non-small cell lung cancer (NSCLC) and melanoma treatment . The presence of two distinct halogen atoms allows for selective, stepwise functionalization, enabling the introduction of diverse substituents to optimize structure-activity relationships (SAR), enhance binding affinity, and improve pharmacokinetic properties . Researchers employ this reagent in various synthetic methodologies, including cyclization, condensation, and microwave-assisted reactions, to efficiently create novel derivatives . The iodine atom at the 3-position is particularly reactive in electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions, allowing for the introduction of complex aromatic, heteroaromatic, and trifluoromethyl groups . The bromine at the 7-position offers an additional site for diversification, facilitating the creation of disubstituted analogs for comprehensive biological evaluation. Applications: This chemical is intended for research applications including: (1) Synthesis of targeted protein kinase inhibitors for oncology research; (2) SAR studies to optimize potency and selectivity of heterocyclic compounds; (3) Development of ATP-competitive and allosteric kinase inhibitors; (4) Construction of molecular fragments for fragment-based drug discovery. Handling Note: For Research Use Only. Not intended for diagnostic or therapeutic applications. This product is not for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H3BrIN3

Molecular Weight

323.92 g/mol

IUPAC Name

7-bromo-3-iodopyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C6H3BrIN3/c7-5-1-2-9-6-4(8)3-10-11(5)6/h1-3H

InChI Key

WLJDODLQSFQVBU-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=C(C=N2)I)N=C1)Br

Origin of Product

United States

Reactivity and Advanced Functionalization of 7 Bromo 3 Iodopyrazolo 1,5 a Pyrimidine Derivatives

Differential Reactivity of Bromine and Iodine Substituents at Positions 7 and 3

The synthetic utility of 7-bromo-3-iodopyrazolo[1,5-a]pyrimidine hinges on the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In transition metal-catalyzed cross-coupling reactions, the reactivity of halogens typically follows the order I > Br > Cl > F. This is attributed to the bond dissociation energies, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition to a low-valent metal center, such as Palladium(0). Consequently, the iodine atom at the C3 position is significantly more reactive than the bromine atom at the C7 position in reactions like Suzuki-Miyaura, Sonogashira, and Heck couplings. This reactivity difference allows for regioselective functionalization at the C3 position while leaving the C7-Br bond intact for subsequent transformations.

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the reactivity is governed by the electrophilicity of the carbon atom and the stability of the intermediate Meisenheimer complex. The pyrazolo[1,5-a]pyrimidine (B1248293) ring system is inherently electron-deficient, which facilitates SNAr. The C7 position is particularly activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atom at position 8. This has been demonstrated in related dihalogenated pyrazolo[1,5-a]pyrimidines, where sequential displacement of halides occurs, with initial substitution favoring the 7-position. nih.gov Therefore, a clear dichotomy in reactivity exists: the C3 position is favored for palladium-catalyzed cross-coupling, while the C7 position is the preferred site for nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the pyrazolo[1,5-a]pyrimidine scaffold. The presence of two different halogens on the this compound core allows for programmed, site-selective modifications.

The Suzuki-Miyaura coupling, which forms C-C bonds using organoboron reagents, is one of the most versatile cross-coupling methods. On the this compound substrate, this reaction is expected to proceed with high selectivity at the more reactive C3-I bond. Studies on related 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one derivatives have demonstrated the feasibility of Suzuki-Miyaura coupling at the C3 position to introduce a variety of aryl and heteroaryl groups. nih.govnih.govrsc.org These reactions often require specific palladium catalysts and ligands, such as XPhosPdG2/XPhos, to achieve high yields and prevent side reactions like debromination. nih.govresearchgate.net The successful arylation at C3 of these bromo-analogs provides strong evidence that the iodo-substituted C3 position of this compound would react readily and selectively. nih.gov After the initial coupling at C3, a second Suzuki-Miyaura reaction can be performed at the C7-Br position, typically under more forcing conditions, to access 3,7-disubstituted derivatives.

Table 1: Examples of Suzuki-Miyaura Coupling on C3-Bromopyrazolo[1,5-a]pyrimidine Derivatives

Starting Material Boronic Acid Catalyst/Ligand Base/Solvent Product Yield Reference
3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one Aryl/Heteroaryl boronic acids XPhosPdG2/XPhos K₂CO₃ / EtOH:H₂O Good to excellent nih.gov,
5-(substituted)-3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine 4-Methoxyphenylboronic acid PdCl₂(PPh₃)₂ Na₂CO₃ / Dioxane:H₂O 93% nih.gov
5-(substituted)-3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine 2-Thienylboronic acid PdCl₂(PPh₃)₂ Na₂CO₃ / Dioxane:H₂O 76-79% nih.gov

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. This reaction is instrumental in synthesizing conjugated enyne systems. For this compound, the Sonogashira reaction would selectively occur at the C3-iodo position. Research on various bromo-substituted diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines has shown that the Sonogashira coupling is a viable method for introducing alkyne functionalities onto this heterocyclic system. nih.govresearchgate.net The reaction conditions typically involve a palladium catalyst like PdCl₂(PPh₃)₂, a copper(I) co-catalyst (e.g., CuI), and a base such as triethylamine. This selectivity allows for the synthesis of 3-alkynyl-7-bromopyrazolo[1,5-a]pyrimidines, which can then undergo further functionalization at the C7 position.

Table 2: Representative Conditions for Sonogashira Coupling on Halogenated Heterocycles

Substrate Type Alkyne Catalyst System Base/Solvent General Outcome Reference
Bromo-pyrazolo[1,5-a]pyrimidines Terminal Alkynes Pd(PPh₃)₂Cl₂ / CuI Et₃N / Dioxane Successful C-C bond formation nih.gov, researchgate.net
C5-activated pyrazolo[1,5-a]pyrimidine Terminal Alkynes PdCl₂(PPh₃)₂ / CuI Et₃N / Dioxane C5-alkynylation achieved

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds, providing a powerful route to arylamines. This reaction can be applied to install amine substituents at either the C3 or C7 positions of the pyrazolo[1,5-a]pyrimidine core. Given the higher reactivity of the C-Br bond compared to C-Cl, and its demonstrated utility in related heterocyclic systems like pyrido[2,3-b]pyrazines, the C7-Br position is a prime candidate for Buchwald-Hartwig amination. researchgate.netresearchgate.net The reaction mechanism involves the formation of several types of catalytic centers, including palladium complexes, clusters, and nanoparticles. researchgate.net Successful amination has been reported on the pyrazolo[1,5-a]pyrimidine scaffold, highlighting its potential for creating novel derivatives with applications as kinase inhibitors. nih.gov Selective amination at C7 could be achieved first, followed by a different cross-coupling reaction at the C3-iodo position.

Nucleophilic Aromatic Substitution (SNAr) at Electrophilic Positions

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for functionalization that is complementary to transition metal-catalyzed reactions. youtube.com The electron-deficient nature of the pyrimidine (B1678525) ring in the pyrazolo[1,5-a]pyrimidine system makes it susceptible to attack by nucleophiles, particularly at positions activated by electron-withdrawing groups or adjacent ring nitrogens. youtube.com

In the case of dihalogenated pyrazolo[1,5-a]pyrimidines, the C7 position is notably more reactive towards SNAr than other positions. nih.gov This heightened reactivity is due to the strong activation provided by the adjacent bridgehead nitrogen and the nitrogen at position 8, which stabilize the negatively charged Meisenheimer intermediate formed during the reaction. nih.gov Consequently, treatment of this compound with a nucleophile (e.g., an amine or thiol) is expected to result in selective substitution at the C7 position. Research on 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one has also shown that SNAr-type reactions can be performed at the C5 position after activation of a neighboring lactam function. nih.gov

C-H Activation and Direct Functionalization Approaches

Modern synthetic strategies are increasingly moving towards direct C-H activation and functionalization, which avoid the need for pre-halogenated substrates. However, these methods can also be applied to halogenated scaffolds to achieve novel transformations. For the pyrazolo[1,5-a]pyrimidine core, C-H activation protocols have been developed that can selectively target either the C3 or C7 positions. nih.gov

A notable example of direct functionalization is the regioselective halogenation of the pyrazolo[1,5-a]pyrimidine C3-H bond. An efficient and mild method utilizes potassium halides in the presence of a hypervalent iodine(III) reagent, such as Phenyliodine diacetate (PIDA), in water at room temperature. nih.gov This approach allows for the direct installation of iodo, bromo, or chloro groups at the highly nucleophilic C3 position with excellent yields. nih.gov Furthermore, Vilsmeier-Haack conditions can be used to introduce a formyl group directly at the C3 position, creating an aldehyde that serves as a versatile handle for further derivatization. nih.gov These methods highlight the advanced strategies available for modifying the pyrazolo[1,5-a]pyrimidine skeleton beyond classical cross-coupling. nih.gov

Introduction of Other Functional Groups onto the Pyrazolo[1,5-a]pyrimidine Core

The functionalization of the pyrazolo[1,5-a]pyrimidine core is a critical step in the synthesis of a diverse array of compounds with potential applications in medicinal chemistry and materials science. The introduction of various functional groups allows for the fine-tuning of the molecule's electronic properties, solubility, and biological activity. This section will explore specific methods for introducing formyl and acyl groups onto the pyrazolo[1,5-a]pyrimidine scaffold.

Formylation Reactions (e.g., Vilsmeier-Haack Conditions)

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comwikipedia.orgnih.gov This reaction typically employs a Vilsmeier reagent, which is generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). ijpcbs.comwikipedia.org The resulting electrophilic chloroiminium ion, also known as the Vilsmeier reagent, then attacks the electron-rich heterocyclic ring to introduce a formyl group after hydrolysis of the intermediate iminium salt. wikipedia.org

The pyrazolo[1,5-a]pyrimidine ring system is sufficiently electron-rich to undergo electrophilic substitution, and the C3-position is a known site for such functionalization. nih.gov The introduction of a formyl group at this position is particularly valuable as it serves as a synthetic handle for further transformations, such as the construction of more complex side chains or the formation of other heterocyclic rings.

A synthetic approach for the formylation of 7-arylpyrazolo[1,5-a]pyrimidines at the C3-position has been successfully demonstrated using Vilsmeier-Haack conditions. nih.gov This one-pot functionalization provides a direct route to 3-formylpyrazolo[1,5-a]pyrimidine derivatives. nih.gov While the direct formylation of this compound is not explicitly detailed in the reviewed literature, the established reactivity of the pyrazolo[1,5-a]pyrimidine core suggests that a similar approach would be feasible.

Table 1: Representative Vilsmeier-Haack Formylation of Pyrazolo[1,5-a]pyrimidine Derivatives

SubstrateReagentsConditionsProductYield (%)Reference
7-Arylpyrazolo[1,5-a]pyrimidinesPOCl₃, DMFNot specified7-Aryl-3-formylpyrazolo[1,5-a]pyrimidinesNot specified nih.gov

Note: The specific reaction conditions and yields for the formylation of this compound would require experimental investigation, but the general methodology is well-established for the parent ring system.

Acetylation and Acylation Reactions

The introduction of acetyl and other acyl groups onto the pyrazolo[1,5-a]pyrimidine core provides another avenue for structural diversification, leading to the synthesis of novel ketones. A noteworthy development in this area is the direct, microwave-assisted, boron trifluoride (BF₃)-mediated acetylation of pyrazolo[1,5-a]pyrimidines. nih.gov This method offers a practical and efficient route to acetylated pyrazolo[1,5-a]pyrimidine derivatives under mild conditions, utilizing inexpensive reagents. nih.gov

This BF₃-mediated acetylation represents a significant advancement, as direct acylation of the pyrazolo[1,5-a]pyrimidine core was not previously well-documented. nih.gov The reaction proceeds in high yields and is tolerant of various substituents, including those that are electron-deficient or sterically hindering. nih.gov The resulting methyl ketones are valuable intermediates that can be further functionalized to produce more complex molecules. nih.gov

Table 2: BF₃-Mediated Acetylation of Pyrazolo[1,5-a]pyrimidines

SubstrateReagentsConditionsProductYield (%)Reference
Pyrazolo[1,5-a]pyrimidinesAcetic anhydride, BF₃·OEt₂Microwave irradiationAcetylated pyrazolo[1,5-a]pyrimidinesUp to 90% nih.gov

Note: The specific regioselectivity and yield of the acetylation of this compound under these conditions would need to be determined experimentally.

Structure Activity Relationship Sar Studies of Pyrazolo 1,5 a Pyrimidine Derivatives with Halogenation

Impact of Halogen Substituents (Bromo, Iodo) on Electronic and Steric Properties

Halogenation is a key strategy in medicinal chemistry to modulate a compound's physicochemical properties. In the context of the pyrazolo[1,5-a]pyrimidine (B1248293) core, introducing bromine and iodine atoms significantly alters both electronic and steric characteristics, which in turn affects biological activity.

Electronic Effects: Bromine and iodine are highly electronegative and act as electron-withdrawing groups. This redistribution of electron density within the pyrazolo[1,5-a]pyrimidine ring system can influence the strength of hydrogen bonds and other non-covalent interactions with target proteins. nih.gov For instance, halogenation at the C-3 position is a known synthetic modification, and the resulting electronic changes can be critical for molecular interactions. nih.gov

Steric Effects: The size of the halogen atom (iodine being larger than bromine) introduces steric bulk. This can be advantageous or detrimental depending on the topology of the target's binding pocket. A larger substituent may create a better fit by occupying a hydrophobic pocket, or it could cause steric hindrance that prevents optimal binding. For example, in the development of kinase inhibitors, larger substituents such as bromine in the meta-position of a phenyl ring attached to the core increased potency compared to smaller chlorine atoms. biorxiv.org

Metabolic Stability: Halogenation, particularly at positions susceptible to metabolism, can block oxidative degradation, thereby increasing the metabolic stability and half-life of the compound. nih.gov Studies have shown that electron-withdrawing groups like halogens at the C-5 position can enhance a compound's potency and stability. nih.gov

A one-pot cyclization method has been developed for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidine derivatives, demonstrating the feasibility of introducing halogens like bromine and chlorine at this position under mild conditions. nih.gov Selective iodination and bromination can also be achieved using N-iodosuccinimide (NIS) and N-bromosuccinimide (NBS), respectively, allowing for the creation of structurally diverse halogenated derivatives. researchgate.net

Influence of Substituents at Pyrazole (B372694) Moiety (e.g., C-2 position)

The pyrazole portion of the scaffold offers key sites for modification, with the C-2 and C-3 positions being particularly important for tuning biological activity.

C-2 Position: SAR studies on phosphoinositide 3-kinase delta (PI3Kδ) inhibitors revealed that modifications at the C-2 position of the pyrazolo[1,5-a]pyrimidine core are critical for potency. nih.govmdpi.com The introduction of various amine subunits at this position has been explored extensively. mdpi.com Research identified that specific amine-containing groups, such as N-tert-butylpiperazin-1-ylmethyl and 2-(4-piperidin-1-ylmethyl)-2-propanol, led to promising PI3Kδ inhibition. nih.govmdpi.com Furthermore, replacing a methylene (B1212753) (-CH2-) linker with a carbonyl (-CO-) group at the C-2 position was found to potentially enhance the activity of the resulting amide derivatives. nih.govmdpi.com

C-3 Position: The C-3 position is also a critical site for substitution. SAR investigations have shown that incorporating small hydrophobic groups at this position can significantly improve binding to the ATP pockets of kinases, leading to more potent inhibition. nih.gov In one study on Pim-1 kinase inhibitors, a fragment with an aryl group at the C-3 position showed significantly more activity than the unsubstituted fragment, highlighting the importance of this position for potency. nih.gov

The following table summarizes the impact of different substituents at the C-2 and C-3 positions on the activity of pyrazolo[1,5-a]pyrimidine derivatives against various kinases.

PositionSubstituent TypeTargetEffect on Activity
C-2 Amine subunits (e.g., N-tert-butylpiperazine)PI3KδPromising inhibition potency nih.govmdpi.com
C-2 Carbonyl group (amide linkage)PI3KδPotential for enhanced activity nih.govmdpi.com
C-3 Small hydrophobic groups (e.g., Aryl)Kinases (general), Pim-1Enhanced binding and potency nih.govnih.gov
C-3 Bromine, NitrileBIKEIncreased potency biorxiv.org

Influence of Substituents at Pyrimidine (B1678525) Moiety (e.g., C-5 and C-7 positions)

The pyrimidine ring is a major site for structural modifications, with the C-5 and C-7 positions being frequently altered to optimize interactions with biological targets. mdpi.comnih.gov

C-7 Position: This position is crucial for anchoring the molecule within the active site of many enzymes. For PI3K inhibitors, a morpholine (B109124) ring at the C-7 position is considered essential for activity. nih.gov The oxygen atom of the morpholine group forms a critical hydrogen bond with the hinge region residue Val-828 of the enzyme. nih.govmdpi.com The chlorine atom at the C-7 position is highly reactive, which allows for selective nucleophilic substitution to introduce groups like morpholine with high efficiency. mdpi.com

C-5 Position: The C-5 position is also critical for determining the potency and selectivity of pyrazolo[1,5-a]pyrimidine derivatives. nih.gov SAR studies on Pim-1 inhibitors demonstrated that the substituent at the C-5 position was more important for activity than the one at the C-3 position. nih.gov For example, a fragment substituted only at the C-5 position had an IC50 of 294 nM, whereas a fragment substituted only at the C-3 position had an IC50 of 5 µM. nih.gov Substituents at this position, particularly those capable of hydrogen bonding, can interact with key residues in the target protein. nih.gov In some derivatives, indole (B1671886) groups at the C-5 position were found to form an additional hydrogen bond, enhancing selectivity for PI3Kδ. mdpi.com Furthermore, introducing electron-withdrawing substituents, such as halogens, at the C-5 position has been shown to improve antibacterial potency. nih.gov

The table below illustrates the effects of substituents at the C-5 and C-7 positions.

PositionSubstituentTargetEffect on ActivityKey Interaction
C-7 MorpholinePI3KδEssential for activity nih.govHydrogen bond with Val-828 nih.govmdpi.com
C-5 Amino-containing moietiesPim-1Critical for potency nih.govHydrogen bonding nih.gov
C-5 Indole groupsPI3KδEnhanced selectivity mdpi.comHydrogen bond with Asp-787 mdpi.com
C-5 Halogens (Cl, Br)PDE4, BacteriaEnhanced potency nih.govImproved electronic distribution and cell penetration nih.gov

Conformational Analysis and its Implications for Biological Activity

The three-dimensional shape and flexibility—or conformation—of a molecule are critical determinants of its biological activity. The relatively planar and rigid nature of the pyrazolo[1,5-a]pyrimidine scaffold provides a stable base, but the orientation of its substituents can significantly influence how it fits into a protein's binding site. nih.govnih.gov

Studies on reduced forms, known as tetrahydropyrazolo[1,5-a]pyrimidines (THPPs), show that the bicyclic core can exist in different stereoisomeric forms (e.g., syn and anti isomers). mdpi.com These isomers exhibit significantly different conformational stabilities. The syn-configured core is conformationally stable, while the trans-configured core is more labile, meaning it can more easily change its shape. mdpi.com This conformational flexibility can be advantageous, as it may allow the molecule to better adapt and fit into the active site of a biological target. mdpi.com

Furthermore, the spatial orientation of substituents can induce specific conformational effects. For example, the presence of a bulky substituent like a chlorine atom at the ortho-position of a phenyl ring attached to the core can create a marked dihedral angle between the ring and the heterocyclic scaffold. rsc.org This twisting can reduce the electronic communication between the two parts of the molecule and may lead to phenomena such as aggregation-induced emission. rsc.org Such conformational constraints directly impact the molecule's properties and its potential interactions with target proteins.

Rational Design of Derivatives Based on SAR Insights

SAR insights are fundamental to the rational design of new, more effective therapeutic agents. ekb.eg By understanding which structural features are essential for activity and which can be modified, chemists can design novel compounds with improved potency, selectivity, and pharmacokinetic properties. rsc.org

A clear example of this is the development of selective PI3Kδ inhibitors. mdpi.commdpi.com Researchers started with the pyrazolo[1,5-a]pyrimidine core and utilized existing knowledge that a morpholine group at the C-7 position is crucial for binding. nih.govmdpi.com They then systematically optimized substituents at the C-2 and C-5 positions. Based on SAR findings, they explored different amine subunits at C-2 and various benzimidazole (B57391) and indole groups at C-5 to enhance potency and selectivity. nih.govmdpi.commdpi.com This rational, step-by-step approach led to the discovery of compounds with low nanomolar IC50 values and high selectivity for the PI3Kδ isoform. mdpi.com

Similarly, the discovery of novel aryl hydrocarbon receptor (AHR) antagonists began with a pyrazolo[1,5-a]pyrimidine-based "hit" compound identified through virtual screening. rsc.org This initial compound was then systematically optimized to elucidate the SAR. This process led to the development of a derivative with a 20-fold improvement in potency, achieving a low nanomolar AHR antagonistic activity. rsc.org These examples underscore how SAR data provides a roadmap for refining a chemical scaffold to produce highly effective and specific molecules. ekb.egrsc.org

Mechanistic Investigations and Computational Chemistry in Pyrazolo 1,5 a Pyrimidine Research

Reaction Mechanism Elucidation in Synthetic Transformations

The synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines, including the 7-bromo-3-iodo derivative, is often achieved through efficient one-pot, three-component reactions. nih.gov The elucidation of the reaction mechanism reveals a tandem sequence involving cyclocondensation followed by oxidative halogenation. nih.govnih.gov

The process begins with the cyclocondensation reaction between a 5-aminopyrazole and a 1,3-biselectrophilic reagent, such as an enaminone or a chalcone, in the presence of an oxidizing agent like potassium persulfate (K₂S₂O₈). nih.govnih.gov The mechanism involves an initial nucleophilic addition of the amino group from the pyrazole (B372694) to an electrophilic carbonyl center of the enaminone. nih.gov This is followed by an intramolecular cyclization and subsequent dehydration, which efficiently constructs the fused pyrazolo[1,5-a]pyrimidine (B1248293) core. nih.gov

Once the pyrazolo[1,5-a]pyrimidine scaffold is formed in situ, the second stage of the reaction is a highly regioselective oxidative halogenation. nih.govnih.gov The combination of a sodium halide (e.g., NaI for iodination) and K₂S₂O₈ acts as an effective system for this transformation. nih.gov The halogenation occurs specifically at the C3 position of the pyrazolo[1,5-a]pyrimidine ring. nih.gov This one-pot approach is noted for its efficiency, use of readily available reagents, and high functional group tolerance, making it a valuable method for synthesizing a library of 3-halo-pyrazolo[1,5-a]pyrimidine derivatives. nih.govnih.gov

Density Functional Theory (DFT) Calculations for Reaction Pathways and Transition States

Density Functional Theory (DFT) is a powerful computational tool employed to investigate the electronic structure and reactivity of pyrazolo[1,5-a]pyrimidine derivatives. researchgate.netmdpi.com DFT calculations, often using the B3LYP hybrid functional combined with basis sets like 6-311++G(d,p), are utilized to model and predict various molecular properties. mdpi.com These calculations provide insights into the equilibrium geometry, bond lengths, and angles of the molecular structure. mdpi.com

Furthermore, DFT is used to determine key electronic parameters that govern chemical reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand charge transfer within the molecule. researchgate.net The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. These computational studies also generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and identify electron-rich and electron-poor regions, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.net While specific transition state calculations for the synthesis of 7-Bromo-3-iodopyrazolo[1,5-a]pyrimidine are not extensively detailed, the application of DFT provides a fundamental understanding of the electronic properties that dictate the reaction pathways and the observed regioselectivity in its synthesis. researchgate.netjchemrev.com

Molecular Docking Studies for Predicting Ligand-Target Interactions

Molecular docking is a critical in silico technique used to predict the binding orientation and affinity of ligands, such as derivatives of this compound, within the active site of a biological target. This class of compounds has been extensively studied as inhibitors of various protein kinases, which are key targets in cancer therapy. nih.govrsc.org

Docking simulations reveal that the pyrazolo[1,5-a]pyrimidine scaffold serves as a versatile hinge-binding motif. For instance, in studies involving Tropomyosin Receptor Kinase (Trk), the N1 atom of the pyrazolo[1,5-a]pyrimidine core is predicted to form a crucial hydrogen bond with the hinge region residue Met592, anchoring the inhibitor in the ATP-binding pocket. mdpi.com Similarly, when targeting Cyclin-Dependent Kinase 2 (CDK2), derivatives are shown to interact with the essential amino acid Leu83 in the hinge region. researchgate.net

The substituents on the pyrazolo[1,5-a]pyrimidine ring play a significant role in enhancing binding affinity and selectivity. Halogens, such as bromine and iodine, can form halogen bonds or participate in hydrophobic interactions, further stabilizing the ligand-protein complex. Docking studies guide the rational design of new derivatives by predicting how modifications to the core structure will affect interactions with the target protein, ultimately influencing biological activity. mdpi.comnih.gov

Summary of Molecular Docking Studies on Pyrazolo[1,5-a]pyrimidine Derivatives
Protein TargetKey Interacting ResiduesPredicted InteractionsSignificance
Tropomyosin Receptor Kinase (Trk)Met592, Asn655Hydrogen bond with Met592 (hinge region); interactions with Asn655 enhanced by fluorine substituents.Anchors the inhibitor in the ATP binding site, crucial for inhibitory potency. mdpi.com
Cyclin-Dependent Kinase 2 (CDK2)Leu83, Lys33Hydrogen bonding with the backbone of Leu83 in the hinge region; potential interactions with Lys33.Essential for ATP-competitive inhibition, a common mechanism for kinase inhibitors. researchgate.net
Histone Lysine Demethylases (KDM)Not specifiedBinding within the active site of the enzyme (PDB: 5IVE).Correlates with observed cytotoxic activity and induction of apoptosis. nih.gov
Checkpoint Kinase 1 (CHK1)Not specifiedBinding interactions influenced by electrostatic potential charges on the pyrimidine (B1678525) ring.Guides the design of inhibitors that enhance the cytotoxicity of DNA damaging agents in cancer cells. ijarbs.com

In Silico Prediction of Chemical Reactivity and Regioselectivity

In silico methods, particularly those based on DFT, are instrumental in predicting the chemical reactivity and regioselectivity of the pyrazolo[1,5-a]pyrimidine scaffold. researchgate.net The high regioselectivity observed in the electrophilic halogenation at the C3 position can be rationalized by analyzing the electronic properties of the ring system. nih.govsemanticscholar.org

Computational analysis of the frontier molecular orbitals (HOMO and LUMO) and MEP maps reveals that the C3 position is one of the most electron-rich centers in the molecule. rsc.org The HOMO is often localized on the pyrazole part of the fused ring system, indicating that this is the most probable site for electrophilic attack. This prediction aligns perfectly with experimental observations, where electrophiles such as N-halosuccinimides or the electrophilic halogen species generated during oxidative halogenation preferentially attack the C3 carbon. nih.govsemanticscholar.org These computational predictions are invaluable for designing synthetic routes, allowing chemists to anticipate the outcome of reactions and develop strategies for functionalizing specific positions on the heterocyclic core. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For pyrazolo[1,5-a]pyrimidine derivatives, QSAR studies have been performed to understand the structural requirements for potent inhibition of protein kinases like Pim-1/2 and CHK1. ijarbs.comresearchgate.net

These models use various molecular descriptors, which are numerical values representing different physicochemical properties of the molecules, such as steric, electronic (e.g., electrostatic potential charges), and hydrophobic features. ijarbs.com By analyzing a series of compounds with known biological activities, QSAR models can identify which descriptors have the most significant impact on potency.

For example, a QSAR study on pyrazolo[1,5-a]pyrimidines as CHK1 inhibitors revealed that electrostatic potential charges at specific atoms are crucial for activity. ijarbs.com The model suggested that increasing the negative charge at certain positions (atoms 7, 8, and 9) could be conducive to activity, while it might be detrimental at other positions (atoms 3 and 5). ijarbs.com Such findings provide a quantitative framework for optimizing lead compounds, guiding medicinal chemists on where to place specific substituents to enhance the desired biological effect. ijarbs.comresearchgate.net

Key Findings from QSAR Studies on Pyrazolo[1,5-a]pyrimidine Derivatives
TargetQSAR Model TypeImportant DescriptorsKey Structural Insights for Enhanced Activity
Pim-1/2 KinaseStepwise Multiple Linear Regression (S-MLR)Eigenvalue-based descriptors (BCUT), I-state, and polarizability.The model highlighted the importance of specific physicochemical properties in explaining the selective inhibition of Pim-1 over Pim-2 kinases. researchgate.net
Checkpoint Kinase 1 (CHK1)Comparative QSARWangford charge, Electrostatic potential charge.Increasing electron-releasing groups at positions 3 and 5 may be advantageous. Increasing negative charges at atoms 7, 8, and 9 appears beneficial for activity. ijarbs.com

Biological Activity Profiles and Target Identification of Pyrazolo 1,5 a Pyrimidine Derivatives in Vitro Focus

In Vitro Anti-proliferative and Anticancer Activity

Pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have shown significant potential as anti-proliferative and anticancer agents. researchgate.netekb.eg Their mechanism of action is often linked to the inhibition of key proteins involved in cell cycle regulation and signal transduction. nih.govekb.eg

Newly synthesized pyrazolo[1,5-a]pyrimidine-2-amine molecules were evaluated for their in vitro cytotoxic activity against human cancer cell lines, showing moderate to good anti-tumor effects. ekb.eg For instance, in a study, compound 5b, which has a methoxy (B1213986) group, was found to be more active than compound 5a, which has a phenyl group, and 5c, which has a methyl group. ekb.eg Against the HCT-116 cancer cell line, compound 5b showed promising anti-tumor potency with an IC50 value of 8.64 µM, which is close to that of the reference drug. ekb.eg

Table 1: In Vitro Cytotoxic Activity of Pyrazolo[1,5-a]pyrimidine-2-amine Derivatives

Compound Cell Line IC50 (µM)
5b HCT-116 8.64
Doxorubicin (Reference) HCT-116 5.49

In another study, a novel series of pyrazolo[1,5-a]pyrimidine-3-carbonitriles with 7-amino, 7-substituted amino, and 5-substituted amino groups was synthesized. Some of these compounds were tested in vitro on the human colon tumor cell line HCT116, with compound 14a showing the highest activity among the tested compounds with an IC50 of 0.0020 μM. eurjchem.com Furthermore, pyrazolo[1,5-a]pyrimidine compounds have been identified as TRPC6 antagonists, and their anti-proliferation activity has been evaluated. nih.gov Compound 14a suppressed the proliferation of AGS and MKN45 cells in a concentration-dependent manner with IC50 values of 17.1 ± 0.3 and 18.5 ± 1.0 μM, respectively. nih.gov

A primary mechanism behind the anticancer activity of pyrazolo[1,5-a]pyrimidines is their ability to inhibit various protein kinases. nih.govrsc.org These compounds can act as ATP-competitive or allosteric inhibitors of protein kinases. nih.govrsc.org

CDK Inhibition : Several pyrazolo[1,5-a]pyrimidine derivatives have been reported as potent inhibitors of cyclin-dependent kinases (CDKs), particularly CDK2. ekb.egnih.gov These compounds are considered purine (B94841) analogues and have shown efficacy in killing cancer cells by inhibiting CDKs. ekb.eg For example, compounds 6t and 6s demonstrated potent dual inhibitory activity with IC50 values of 0.09 µM and 0.23 µM against CDK2, respectively. nih.gov

EGFR, B-Raf, and MEK Inhibition : Derivatives targeting Epidermal Growth Factor Receptor (EGFR) have shown promise in the treatment of non-small cell lung cancer. nih.govrsc.org Additionally, their inhibitory effects on B-Raf and MEK kinases are particularly relevant in melanoma. nih.govrsc.org Novel pyrazolo[1,5-a]pyrimidine derivatives have been identified as B-Raf kinase inhibitors. nih.gov

Trk Inhibition : The pyrazolo[1,5-a]pyrimidine nucleus is a key feature in several Tropomyosin receptor kinase (Trk) inhibitors. mdpi.com Modifications of this nucleus have led to compounds with potent Trk inhibition. For instance, compounds 8 and 9 demonstrated excellent enzymatic inhibition of TrkA with an IC50 value of 1.7 nM each. mdpi.com Other derivatives, compounds 44 and 47, exhibited promising inhibitory activity against TrkA with IC50 values of 0.064 ± 0.0037 μg/mL and 0.047 ± 0.0027 μg/mL, respectively. mdpi.com

Table 2: Kinase Inhibition Profile of Selected Pyrazolo[1,5-a]pyrimidine Derivatives

Derivative Type/Compound Target Kinase IC50 Value Reference
Picolinamide-substituted PP derivatives (8, 9) TrkA 1.7 nM mdpi.com
7-aryl-3-substituted PP derivatives (44) TrkA 0.064 ± 0.0037 µg/mL mdpi.com
7-aryl-3-substituted PP derivatives (47) TrkA 0.047 ± 0.0027 µg/mL mdpi.com
2-(anilinyl)pyrazolo[1,5-a]pyrimidine (6t) CDK2 0.09 µM nih.gov
2-(anilinyl)pyrazolo[1,5-a]pyrimidine (6s) CDK2 0.23 µM nih.gov
2-(anilinyl)pyrazolo[1,5-a]pyrimidine (6s) TRKA 0.45 µM nih.gov

Identification of Other Intracellular Targets and Signaling Pathways

Beyond kinase inhibition, pyrazolo[1,5-a]pyrimidine derivatives affect other cellular targets and pathways. They have been identified as inhibitors of Pim-1, a serine/threonine kinase. nih.gov Selected compounds from this class strongly inhibited both Pim-1 and Flt-3 kinases. nih.gov The cellular activity was suggested to be mediated through Pim-1 inhibition, as evidenced by the suppression of BAD protein phosphorylation. nih.gov Furthermore, these derivatives have been developed as selective PI3Kδ inhibitors, which is a key enzyme in immune cell signaling. mdpi.com

Antimicrobial Activity (e.g., Antibacterial, Antifungal)

Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated a broad spectrum of antimicrobial activities. eijppr.comnih.govnih.gov

Antibacterial Activity : Several novel pyrazolo[1,5-a]pyrimidine derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com For example, compounds 8b, 10e, 10i, and 10n were identified as the most active against various bacterial strains. nih.gov In another study, pyrazolo[1,5-a]pyrimidine derivatives 6, 9a, and 10a recorded potent antibacterial activity with MICs ranging between 0.187 and 0.50 µg/mL. mdpi.com The 5,7-dimethyl-pyrazolo[1,5-a]pyrimidine derivative 6 was particularly effective against S. aureus, E. faecalis, and P. aeruginosa. mdpi.com Some of these compounds are also reported to have anti-biofilm and anti-quorum-sensing activities. mdpi.com

Antifungal Activity : The antifungal potential of pyrazolo[1,5-a]pyrimidine derivatives has also been evaluated. eijppr.comnih.gov The 5-methylpyrazolo[1,5-a]pyrimidin-7-ol (B91213) derivative 7 showed moderate antimicrobial activity when compared to the reference drug Ketoconazole. tandfonline.com

Table 3: Antimicrobial Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Organism Activity (MIC) Reference
6, 9a, 10a Various bacteria 0.187 - 0.50 µg/mL mdpi.com
7 Fungi Moderate activity tandfonline.com
5 Enterococcus faecalis 0.03 µg/mL tandfonline.com
5 Pseudomonas aeruginosa 0.49 µg/mL tandfonline.com

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazolo[1,5-a]pyrimidines have been well-documented. nih.govtandfonline.com A series of pyrazolo[1,5-a]pyrimidin-7-ones were synthesized and evaluated for their in vivo and in vitro anti-inflammatory effects. nih.gov The differences in their activities were linked to their capacity to inhibit leukotriene and/or prostaglandin (B15479496) biosynthesis with varying selectivity. nih.gov For instance, 4,7-Dihydro-4-ethyl-2(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-one proved to be a potent anti-inflammatory agent both in vivo and in vitro. nih.gov Other studies have also reported on the anti-inflammatory activity of pyrazolo[1,5-a]pyrimidine derivatives containing an indane moiety, with some compounds exhibiting more potent activity than the standard drug diclofenac (B195802) sodium. tandfonline.com

Antiviral Activity

Certain pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their antiviral properties. nih.gov A series of pyrazolo[1,5-a]pyrimidine-based macrocyclic NAK inhibitors were developed, and their antiviral activity was evaluated against various RNA viruses. biorxiv.org While the antiviral potency of some specific compounds was low, the study suggested that pan-NAK activity might be more effective for the viruses investigated. biorxiv.org

Selective Protein Inhibitory Activity

In addition to the previously mentioned kinases, pyrazolo[1,5-a]pyrimidine derivatives have shown selective inhibitory activity against other proteins.

Pim-1 Kinase : The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a highly selective Pim-1 inhibitor. nih.gov

Tropomyosin Receptor Kinase (Trk) : This scaffold is prominent in the development of Trk inhibitors, which are crucial for treating solid tumors. mdpi.com

Phosphoinositide 3-kinase δ (PI3Kδ) : A library of small-molecule inhibitors based on indol-4-yl-pyrazolo[1,5-a]pyrimidine was designed and synthesized, showing IC50 values in the low nanomolar range and high selectivity against the PI3Kδ isoform. mdpi.com

Casein Kinase 2 (CK2) : The pyrazolo[1,5-a]pyrimidine scaffold has been optimized to yield highly selective Casein Kinase 2 inhibitors. biorxiv.org

Enzymatic Inhibitory Activity (Beyond Kinases)

No published in vitro studies detailing the inhibitory activity of 7-Bromo-3-iodopyrazolo[1,5-a]pyrimidine against specific enzymes, other than kinases, were found. Consequently, a data table summarizing such activities cannot be provided.

Receptor Binding Studies and Ligand-Receptor Interactions

No specific receptor binding studies have been published for this compound. As a result, information regarding its affinity for any particular receptor (e.g., Kd, Ki values) and the nature of its interactions within a receptor's binding site is not available. A data table for receptor binding could not be generated.

Advanced Characterization and Spectroscopic Analysis in Pyrazolo 1,5 a Pyrimidine Chemistry

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a newly synthesized compound by providing a highly accurate mass-to-charge ratio (m/z). For 7-Bromo-3-iodopyrazolo[1,5-a]pyrimidine, HRMS would be used to verify its molecular formula, C₆H₃BrIN₃.

The technique can distinguish the compound's exact mass from that of other molecules with the same nominal mass. The theoretical monoisotopic mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹²⁷I, ¹⁴N). An experimental HRMS measurement matching this theoretical value to within a few parts per million (ppm) provides unambiguous confirmation of the compound's elemental formula. The complex isotopic pattern created by the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) further aids in confirming the presence of this halogen in the structure.

Parameter Value
Molecular Formula C₆H₃BrIN₃
Theoretical Monoisotopic Mass 338.8453 u
Technique Electrospray Ionization (ESI)
Expected Ion [M+H]⁺
Expected m/z of [M+H]⁺ 339.8531

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments provides a complete picture of the molecular framework by mapping out proton and carbon environments and their connectivities.

For this compound, the ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the protons at the C2, C5, and C6 positions. The proton at C2 would likely appear as a singlet, while the protons at C5 and C6 would appear as doublets due to coupling with each other. The ¹³C NMR spectrum should display six signals for the six unique carbon atoms of the pyrazolo[1,5-a]pyrimidine (B1248293) core. The carbons directly attached to the electronegative halogens (C3 and C7) would be significantly influenced, showing characteristic shifts.

2D NMR experiments are crucial for definitive assignments. A COSY (Correlation Spectroscopy) experiment would confirm the coupling between H5 and H6. An HSQC (Heteronuclear Single Quantum Coherence) experiment would correlate each proton signal to its directly attached carbon atom. Finally, an HMBC (Heteronuclear Multiple Bond Correlation) experiment would reveal long-range (2-3 bond) correlations between protons and carbons, allowing for the unambiguous assignment of all atoms in the heterocyclic system and confirming the substitution pattern.

¹H NMR Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H28.0 - 8.5Singlet (s)N/A
H57.0 - 7.5Doublet (d)7.0 - 8.0
H68.6 - 9.1Doublet (d)7.0 - 8.0
¹³C NMR Predicted Chemical Shift (δ, ppm)
C2140 - 145
C380 - 85
C3a148 - 152
C5110 - 115
C6130 - 135
C7125 - 130

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound based on analysis of the parent scaffold and related halogenated derivatives.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups and bonding within a molecule. For this compound, these methods would be used to confirm the presence of the heterocyclic core and the carbon-halogen bonds.

The FT-IR spectrum is expected to show characteristic absorption bands corresponding to the C-H stretching of the aromatic protons, as well as C=C and C=N stretching vibrations within the fused ring system. The C-Br and C-I stretching vibrations would appear in the fingerprint region at lower wavenumbers. Raman spectroscopy, which is particularly sensitive to non-polar bonds, would complement the FT-IR data and could provide clearer signals for the C-Br and C-I bonds.

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Technique
Aromatic C-H Stretch3000 - 3150FT-IR, Raman
C=N Stretch1620 - 1680FT-IR, Raman
C=C Stretch1450 - 1600FT-IR, Raman
C-I Stretch500 - 600FT-IR, Raman
C-Br Stretch600 - 700FT-IR, Raman

Table 3: Expected Characteristic Vibrational Frequencies for this compound.

X-ray Crystallography for Solid-State Structure and Conformational Analysis

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Although a crystal structure for this compound has not been reported in the public domain, this technique would provide invaluable data if suitable crystals were obtained.

The analysis would yield exact bond lengths, bond angles, and torsion angles, confirming the planarity of the fused pyrazolo[1,5-a]pyrimidine ring system. researchgate.net Furthermore, it would reveal how the molecules pack in the crystal lattice, providing insight into intermolecular interactions such as π-π stacking or potential halogen bonding involving the bromine and iodine atoms. Such interactions are crucial for understanding the solid-state properties of materials. Studies on related pyrazolo[1,5-a]pyrimidine derivatives have demonstrated the tendency of this scaffold to form crystals with noteworthy conformational and supramolecular arrangements. nih.gov

Advanced Spectroscopic Techniques for Mechanistic and Kinetic Studies (e.g., UV-Vis, Fluorescence for Photophysical Properties)

The pyrazolo[1,5-a]pyrimidine scaffold is known to be a component of many fluorescent molecules and has applications in materials science due to its photophysical properties. nih.gov UV-Visible (UV-Vis) and fluorescence spectroscopy are used to probe the electronic transitions and emissive properties of these compounds.

The UV-Vis absorption spectrum of this compound would characterize how the molecule absorbs light. The absorption bands are generally assigned to π-π* and n-π* electronic transitions within the aromatic system. The nature and position of substituents can significantly tune these properties. rsc.org Research on related compounds has shown that electron-withdrawing groups at position 7 tend to result in low absorption and emission intensities. rsc.orgresearchgate.net

Fluorescence spectroscopy measures the light emitted by a molecule after it has been excited to a higher electronic state. While the pyrazolo[1,5-a]pyrimidine core can be emissive, the presence of heavy atoms like bromine and particularly iodine is expected to significantly quench fluorescence. This phenomenon, known as the "heavy-atom effect," promotes intersystem crossing from the excited singlet state to a non-emissive triplet state, thereby reducing or eliminating fluorescence. Therefore, this compound is predicted to be a very weak or non-fluorescent compound.

Property Expected Observation
λ_max (Absorption) ~340 - 380 nm
Molar Absorptivity (ε) Moderate
λ_max (Emission) N/A (likely non-emissive)
Fluorescence Quantum Yield (Φ_F) Very low to negligible (<0.01)

Table 4: Predicted Photophysical Properties for this compound in a non-polar solvent.

Future Research Directions and Perspectives for 7 Bromo 3 Iodopyrazolo 1,5 a Pyrimidine Research

Development of Highly Stereoselective and Regioselective Synthetic Methodologies

Future synthetic efforts will likely focus on the development of highly stereoselective and regioselective reactions involving the 7-Bromo-3-iodopyrazolo[1,5-a]pyrimidine core. The differential reactivity of the C-Br and C-I bonds provides an excellent platform for sequential and site-specific functionalization. For instance, the more labile C-I bond can be selectively targeted in cross-coupling reactions, leaving the C-Br bond available for subsequent transformations.

Key areas for future research include:

Stereoselective Synthesis: The introduction of chiral centers into the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is a critical step toward the development of new therapeutic agents. Future work should explore the use of chiral catalysts and auxiliaries to control the stereochemistry of reactions at or adjacent to the heterocyclic core.

Regioselective Functionalization: While methods for the regioselective halogenation at the C3 position have been established, further research is needed to develop a broader range of regioselective C-H functionalization reactions at other positions of the pyrazolo[1,5-a]pyrimidine ring system. rsc.org This would provide access to a wider array of substituted derivatives with potentially unique properties.

Exploration of Novel Cascade and Domino Reactions for Complex Architectures

The development of cascade and domino reactions, where multiple bond-forming events occur in a single synthetic operation, offers a powerful strategy for the rapid construction of complex molecules from simple precursors. This compound is an ideal substrate for such transformations due to its multiple reactive sites.

Future research in this area could involve:

Multi-component Reactions: Designing novel multi-component reactions that incorporate this compound to generate highly substituted and structurally diverse products in a single step. nih.gov

Intramolecular Cascade Reactions: Utilizing the bromo and iodo substituents as handles to initiate intramolecular cascade sequences, leading to the formation of novel fused heterocyclic systems with potential applications in medicinal chemistry and materials science.

Deeper Mechanistic Understanding of Halogen Reactivity and Selectivity

A thorough understanding of the factors that govern the reactivity and selectivity of the carbon-halogen bonds in this compound is crucial for the rational design of new synthetic methods. While empirical observations provide valuable guidance, detailed mechanistic studies are needed to elucidate the underlying principles.

Future research should focus on:

Kinetic and Thermodynamic Studies: Performing kinetic and thermodynamic studies of reactions involving the cleavage of the C-Br and C-I bonds to quantify their relative reactivities under various conditions.

Spectroscopic and Computational Analysis: Employing a combination of advanced spectroscopic techniques and computational modeling to probe the electronic structure of the molecule and identify the factors that influence the regioselectivity of its reactions. rsc.org

Advanced Computational Modeling for Precise Property Prediction and Drug Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. Advanced computational modeling can be employed to predict the physicochemical properties, biological activities, and spectroscopic characteristics of derivatives of this compound, thereby guiding synthetic efforts and accelerating the discovery process.

Future directions in this area include:

Quantum Chemical Calculations: Using high-level quantum chemical calculations to accurately predict molecular geometries, electronic properties, and reaction mechanisms. researchgate.net

Molecular Docking and Virtual Screening: Employing molecular docking simulations to identify potential biological targets for derivatives of this compound and to perform virtual screening of large compound libraries to identify promising lead candidates. ekb.eg

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models to establish correlations between the structural features of pyrazolo[1,5-a]pyrimidine derivatives and their biological activities, which can aid in the design of more potent and selective compounds. nih.gov

Identification and Validation of Novel Biological Targets through High-Throughput Screening

The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, as it is found in numerous biologically active compounds. nih.govmdpi.com High-throughput screening (HTS) of libraries of compounds derived from this compound represents a powerful approach for the identification of novel biological targets and the discovery of new therapeutic agents.

Future research in this area should involve:

Library Synthesis: Synthesizing diverse libraries of compounds based on the this compound scaffold using combinatorial and parallel synthesis techniques.

Phenotypic and Target-Based Screening: Conducting both phenotypic screening to identify compounds with desired cellular effects and target-based screening against specific enzymes or receptors to elucidate their mechanism of action. nih.gov

Hit-to-Lead Optimization: Once promising hits are identified, a systematic hit-to-lead optimization process can be undertaken to improve their potency, selectivity, and pharmacokinetic properties. rsc.org

Expansion into Materials Science and Optoelectronic Applications (e.g., as functional fluorophores)

The unique photophysical properties of the pyrazolo[1,5-a]pyrimidine core suggest that its derivatives, including those derived from the 7-bromo-3-iodo precursor, could find applications in materials science and optoelectronics. nbinno.comencyclopedia.pub The tunable nature of their fluorescence makes them attractive candidates for the development of functional fluorophores. rsc.org

Future research directions in this expanding field include:

Design of Novel Fluorophores: Synthesizing new pyrazolo[1,5-a]pyrimidine-based fluorophores with tailored absorption and emission properties for specific applications, such as biological imaging and sensing. rsc.org

Organic Light-Emitting Diodes (OLEDs): Investigating the potential of these compounds as emitters or host materials in OLEDs, leveraging their thermal stability and tunable electronic properties. nbinno.com

Chemosensors: Developing chemosensors based on the pyrazolo[1,5-a]pyrimidine scaffold for the detection of ions and small molecules through changes in their fluorescence properties. rsc.org

The exploration of these future research directions will undoubtedly unlock the full potential of this compound as a versatile platform for innovation in both the life sciences and material sciences.

Q & A

Q. What are the general synthetic strategies for preparing halogenated pyrazolo[1,5-a]pyrimidines like 7-bromo-3-iodo derivatives?

Halogenation at positions 3 and 7 is typically achieved via sequential substitution or coupling reactions. For example, bromination can be performed using reagents like POBr₃ or NBS, while iodination may require Ullmann-type couplings or metal-catalyzed reactions (e.g., CuI in DMF). Intermediate purification often involves recrystallization from polar aprotic solvents (DMF, ethanol) . Structural confirmation relies on NMR (¹H/¹³C), IR, and mass spectrometry, with cross-validation of calculated vs. observed elemental analysis .

Q. How can researchers confirm the regioselectivity of halogen substitution in pyrazolo[1,5-a]pyrimidines?

Regioselectivity is determined through 2D NMR techniques (e.g., NOESY, HMBC) to identify coupling between halogen atoms and adjacent protons. For 7-bromo-3-iodo derivatives, the downfield shift of pyrimidine protons (δ 8.5–9.5 ppm in ¹H NMR) and distinct ¹³C signals for C-Br (~105–110 ppm) and C-I (~60–70 ppm) are critical . X-ray crystallography (if available) provides definitive proof, as seen in structurally related compounds .

Q. What solvents and conditions optimize the crystallization of halogenated pyrazolo[1,5-a]pyrimidines?

High-purity crystals are obtained via slow evaporation from DMF, ethanol, or hexane. For thermally stable compounds (e.g., mp >250°C), hot filtration followed by cooling in ice yields uniform crystals. Additives like pyridine or acetic acid can improve crystal lattice formation .

Advanced Research Questions

Q. How do competing substituents (e.g., bromo vs. iodo) influence reactivity in cross-coupling reactions?

The stronger C-I bond (vs. C-Br) allows selective functionalization at the iodine position under Suzuki-Miyaura or Sonogashira conditions. For example, Pd(PPh₃)₄ catalyzes coupling of the 3-iodo group with aryl boronic acids, leaving the 7-bromo moiety intact. Competitive reactivity can arise in polar solvents (DMSO, DMF), necessitating careful optimization of catalyst loading and temperature .

Q. What analytical methods resolve contradictions in reported melting points or spectral data for halogenated derivatives?

Discrepancies often stem from polymorphic forms or solvent inclusion. Differential Scanning Calorimetry (DSC) and PXRD can identify polymorphs, while TGA confirms solvent-free crystals. For example, a reported mp of 297–299°C for a related carboxamide may differ from literature due to DMF traces, which elevate observed melting points .

Q. What strategies mitigate decomposition during high-temperature reactions involving 7-bromo-3-iodopyrazolo[1,5-a]pyrimidine?

Decomposition via dehalogenation is minimized by using inert atmospheres (N₂/Ar) and low-boiling solvents (THF, acetonitrile). Microwave-assisted synthesis at controlled temperatures (80–120°C) reduces side reactions. Stabilizing agents like BHT (butylated hydroxytoluene) at 0.1–1 mol% can also prevent radical-mediated degradation .

Methodological Considerations

Q. How are computational methods (e.g., DFT) applied to predict reactivity or spectroscopic properties?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict NMR chemical shifts and reaction pathways. For instance, the iodination site’s electron density (Mulliken charges) correlates with experimental regioselectivity. IR vibrational modes for C-Br (~550 cm⁻¹) and C-I (~500 cm⁻¹) are validated against computed spectra .

Q. What are the challenges in scaling up halogenated pyrazolo[1,5-a]pyrimidine synthesis for preclinical studies?

Scale-up issues include exothermic reactions during halogenation (requiring jacketed reactors) and low solubility in non-polar solvents. Continuous flow systems improve heat dissipation and yield consistency. For example, microreactors achieve >90% yield in iodination steps by maintaining precise residence times .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.